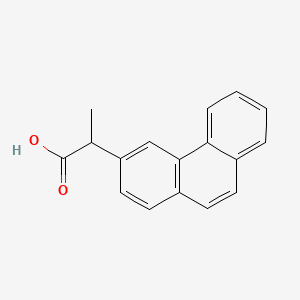
alpha-Methyl-3-phenanthreneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl-3-phenanthreneacetic acid: is an organic compound that belongs to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-3-phenanthreneacetic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of phenanthrene, followed by subsequent modifications to introduce the methyl and acetic acid groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Alpha-Methyl-3-phenanthreneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can yield dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the phenanthrene ring
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H2) with a catalyst like Raney nickel (Ni) is used for reduction.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe) can be used for halogenation
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives
Scientific Research Applications
Alpha-Methyl-3-phenanthreneacetic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-Methyl-3-phenanthreneacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Phenanthrene: A parent compound with similar structural properties but lacks the methyl and acetic acid groups.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings but different structural arrangement.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness: Alpha-Methyl-3-phenanthreneacetic acid is unique due to the presence of the methyl and acetic acid groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
40453-15-4 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-phenanthren-3-ylpropanoic acid |
InChI |
InChI=1S/C17H14O2/c1-11(17(18)19)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-11H,1H3,(H,18,19) |
InChI Key |
BQGDBXHKMJKCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=CC3=CC=CC=C32)C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















